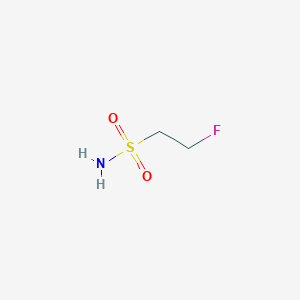
(3S)-4-fluoro-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-Fluoro-3-hydroxybutanoic acid, also known as (S)-4-fluoro-3-hydroxybutanoic acid, is a naturally occurring organic compound belonging to the family of carboxylic acids. It is an important structural component of many proteins, peptides, and other biomolecules. This compound is known for its wide range of applications in the fields of biochemistry and pharmacology. In particular, it has been used as a substrate for the synthesis of various pharmaceuticals and as a precursor for the production of various polymers. Additionally, it has been studied for its potential role in the regulation of cell metabolism and in the development of new drugs.
Mechanism of Action
The mechanism of action of (3S)-4-Fluoro-3-hydroxybutanoic acid is not yet fully understood. However, it is believed that the compound can act as a proton acceptor, allowing it to interact with other molecules and mediate a variety of biochemical reactions. Additionally, the compound has been shown to interact with enzymes and other proteins, suggesting that it may play a role in the regulation of cell metabolism.
Biochemical and Physiological Effects
(3S)-4-Fluoro-3-hydroxybutanoic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the enzyme glutathione reductase, which is involved in the synthesis of glutathione, an important antioxidant. Additionally, it has been shown to inhibit the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines, compounds that play a role in the regulation of cell growth and differentiation. Furthermore, the compound has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, compounds that play a role in inflammation and pain.
Advantages and Limitations for Lab Experiments
The use of (3S)-4-Fluoro-3-hydroxybutanoic acid in laboratory experiments has a number of advantages. In particular, the compound is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also highly toxic and should be handled with extreme caution in the laboratory.
Future Directions
For research include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound and to develop safe and effective uses for it in the laboratory. Finally, further research is needed to explore the potential of (3S)-4-Fluoro-3-hydroxybutanoic acid as a substrate for the synthesis of various pharmaceuticals and as a precursor for the production of various polymers.
Synthesis Methods
(3S)-4-Fluoro-3-hydroxybutanoic acid can be synthesized through a variety of methods. The most common method involves the reaction of an aqueous solution of sodium fluoride with aqueous sodium hydroxide. This reaction produces the desired product in a high yield. Additionally, the compound can be synthesized through the reaction of aqueous sodium fluoride with aqueous sodium hydroxide and a catalytic amount of hydrogen peroxide. Other methods of synthesis include the reaction of aqueous sodium fluoride with aqueous sodium hydroxide and a catalytic amount of sodium borohydride, or the reaction of aqueous sodium fluoride with aqueous sodium hydroxide and a catalytic amount of potassium hydroxide.
Scientific Research Applications
(3S)-4-Fluoro-3-hydroxybutanoic acid has been extensively studied for its potential applications in the fields of biochemistry and pharmacology. In particular, it has been used as a substrate for the synthesis of various pharmaceuticals and as a precursor for the production of various polymers. Additionally, it has been studied for its potential role in the regulation of cell metabolism and in the development of new drugs.
properties
IUPAC Name |
(3S)-4-fluoro-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLQDVHXXIUMW-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-fluoro-3-hydroxybutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)


![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)




